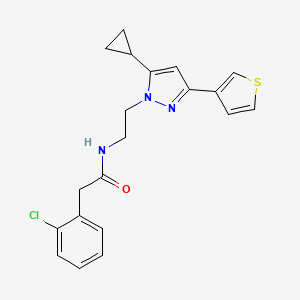

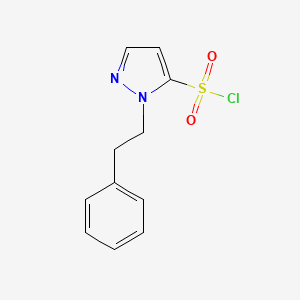

![molecular formula C9H10N2O3S B2436277 4-methyl-4,5-dihydrobenzo[f][1,2,4]thiadiazepin-3(2H)-one 1,1-dioxide CAS No. 2034278-59-4](/img/structure/B2436277.png)

4-methyl-4,5-dihydrobenzo[f][1,2,4]thiadiazepin-3(2H)-one 1,1-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methyl-4,5-dihydrobenzo[f][1,2,4]thiadiazepin-3(2H)-one 1,1-dioxide is a chemical compound that has been extensively studied for its potential in various scientific fields. This compound is commonly referred to as "Metiazinic acid" and is a heterocyclic compound with a molecular formula of C9H8N2O3S. It has been found to have various biochemical and physiological effects, making it a promising candidate for use in scientific research.

Aplicaciones Científicas De Investigación

Synthesis and Derivatization

One area of research has concentrated on developing efficient synthesis methods for derivatives of thiadiazepine dioxides, which are pharmacologically relevant. Fülöpová et al. (2015) described an unprecedented ring contraction method to synthesize 4H-benzo[b][1,4]thiazine 1,1-dioxides from 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides. This method highlights a novel pathway for accessing benzothiazine dioxides, which have significant biological and industrial implications (Fülöpová et al., 2015). Additionally, solid-phase synthesis techniques have been developed to construct thiadiazepin dioxides with diverse functionalities, as demonstrated by Trapani et al. (2016) and Fülöpová et al. (2014), who synthesized derivatives with three diversity positions, enabling the production of compounds with specific pharmacological properties (Trapani et al., 2016); (Fülöpová et al., 2014).

Biological and Medicinal Applications

The chemical framework of thiadiazepine dioxides serves as a foundation for developing compounds with potential biological and medicinal applications. Studies have shown the synthesis of derivatives aiming at exploring their pharmacological potentials. For instance, Ryan et al. (2014) explored the regioselective cycloaddition reactions to produce isoxazoline spiro adducts, a process that could lead to novel pharmacological agents (Ryan et al., 2014). Another study by Hellwinkel et al. (1983) utilized sulfonyl and carbonyl migrations to expand heterocyclic systems, indicating the potential for creating new therapeutic agents (Hellwinkel et al., 1983).

Propiedades

IUPAC Name |

4-methyl-1,1-dioxo-5H-1λ6,2,4-benzothiadiazepin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c1-11-6-7-4-2-3-5-8(7)15(13,14)10-9(11)12/h2-5H,6H2,1H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZBUUSJPTCBRFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=CC=CC=C2S(=O)(=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

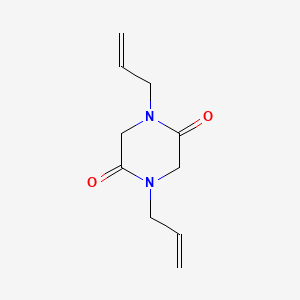

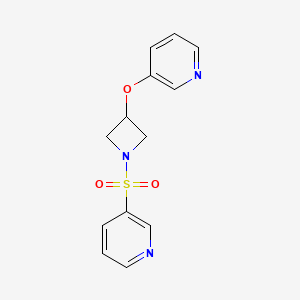

![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]oxolane-3-carboxamide](/img/structure/B2436195.png)

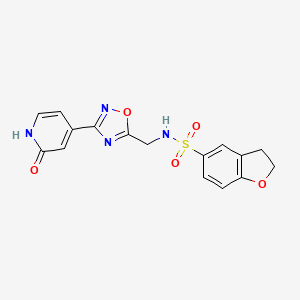

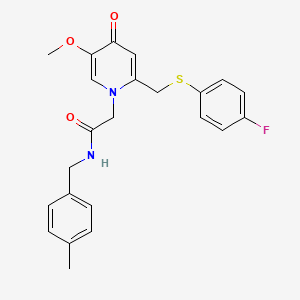

![1-(4-(4-(7-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2436202.png)

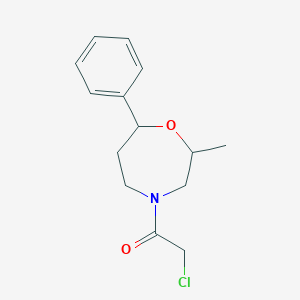

![1,2-Dihydrobenzo[cd]indole](/img/structure/B2436206.png)

![4-bromobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2436210.png)

![N-(2-chlorobenzyl)-4-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)

![3-[(3-Bromophenyl)carbamoyl]-2,2,3-trimethylcyclopentane-1-carboxylic acid](/img/structure/B2436213.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide](/img/structure/B2436215.png)